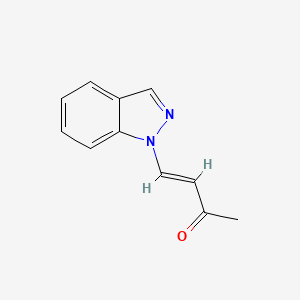

4-(1H-Indazol-1-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(E)-4-indazol-1-ylbut-3-en-2-one |

InChI |

InChI=1S/C11H10N2O/c1-9(14)6-7-13-11-5-3-2-4-10(11)8-12-13/h2-8H,1H3/b7-6+ |

InChI Key |

KHZFXOUQLUTFRJ-VOTSOKGWSA-N |

Isomeric SMILES |

CC(=O)/C=C/N1C2=CC=CC=C2C=N1 |

Canonical SMILES |

CC(=O)C=CN1C2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization Techniques

The comprehensive spectroscopic analysis of 4-(1H-Indazol-1-yl)but-3-en-2-one has not been reported in the available scientific literature. Therefore, the following subsections, which would typically detail the experimental and computational NMR data, cannot be populated with specific findings for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and stereochemistry. For a definitive structural analysis of this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HMQC, HMBC) NMR experiments would be required.

Proton (¹H) NMR Spectroscopy for Structural Assignment

¹H NMR spectroscopy would be crucial for identifying the number of unique proton environments, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. This information would allow for the assignment of protons on the indazole ring and the butenone chain. However, no published ¹H NMR spectra or data for this compound could be located.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, revealing the total number of carbon atoms and their chemical environment (e.g., aromatic, olefinic, carbonyl). Specific chemical shift values for the carbon atoms in this compound are not available in the literature.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate proton signals with the directly attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for connecting the indazole ring to the butenone substituent.

Detailed 2D NMR studies on this compound have not been published.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heteroatom Analysis

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms within the indazole ring. The chemical shifts of the nitrogen atoms are sensitive to substitution and tautomerism. There is no reported ¹⁵N NMR data for this compound.

Application of GIAO/DFT Calculations for NMR Spectral Interpretation

Computational methods, such as Gauge-Including Atomic Orbital (GIAO) calculations using Density Functional Theory (DFT), are often employed to predict NMR chemical shifts. These theoretical calculations can aid in the assignment of experimental spectra and provide insights into the molecule's conformational preferences. A computational study of the NMR parameters for this compound has not been found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the expected characteristic vibrational frequencies can be inferred from studies on similar molecules.

The IR spectrum of an indazole derivative typically shows several key absorptions. The C=N stretching vibration within the indazole ring is expected to appear in the range of 1630-1580 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the benzene (B151609) ring, typically occur between 900 and 650 cm⁻¹. For N-substituted indazoles, the absence of an N-H stretching band around 3300-3500 cm⁻¹ is a key indicator of substitution at the N1 position. nih.gov

The α,β-unsaturated ketone moiety also presents distinct vibrational modes. The most prominent of these is the C=O stretching vibration, which for a conjugated enone, is expected in the region of 1685-1665 cm⁻¹. This is a lower frequency compared to a non-conjugated ketone due to the delocalization of electron density. The C=C stretching vibration of the butene chain, being conjugated to both the indazole ring and the carbonyl group, is expected to absorb in the 1650-1600 cm⁻¹ region. rsc.org

A hypothetical IR data table for this compound, based on analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| C=O (conjugated) | Stretching | 1685 - 1665 |

| C=C (conjugated) | Stretching | 1650 - 1600 |

| C=N (indazole) | Stretching | 1630 - 1580 |

| Aromatic C-H | Out-of-plane bending | 900 - 650 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds, which often give rise to strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and probing the fragmentation pathways of a compound. For this compound (molecular formula C₁₁H₁₀N₂O), the expected exact mass can be calculated.

Electron ionization mass spectrometry (EI-MS) of this compound would likely lead to a series of characteristic fragment ions. The molecular ion peak [M]⁺ would be observed, and its high-resolution mass would confirm the elemental composition. Common fragmentation patterns for indazole derivatives involve the cleavage of the N-N bond and the loss of N₂. researchgate.net For N-substituted indazoles, cleavage of the substituent at the N1 position is also a common fragmentation pathway. researchgate.net

The butenone side chain is expected to undergo fragmentation as well. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of a methyl radical (•CH₃) or an acetyl group (CH₃CO•). McLafferty rearrangement is another possibility if a gamma-hydrogen is available.

A predicted mass spectrometry data table is shown below, based on the fragmentation of similar structures.

| m/z | Proposed Fragment | Significance |

| 200 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 185 | [M - CH₃]⁺ | Loss of a methyl group |

| 157 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 118 | [C₇H₆N₂]⁺ | Indazole cation |

| 91 | [C₆H₅N]⁺ | Loss of N from indazole fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is an extended conjugated system, encompassing the indazole ring and the α,β-unsaturated ketone. This extended conjugation is expected to result in absorption at longer wavelengths (bathochromic shift) compared to the individual, non-conjugated chromophores. youtube.comyoutube.com

The indazole ring itself typically exhibits π → π* transitions. The α,β-unsaturated ketone moiety shows a strong π → π* transition, usually in the 210-250 nm range, and a weaker n → π* transition at longer wavelengths, often above 300 nm. masterorganicchemistry.comacs.org The conjugation between the indazole and the enone system will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the π → π* transition to a longer wavelength, likely in the 250-300 nm region. libretexts.orgnih.gov The n → π* transition may also be shifted and could be observed as a shoulder on the main absorption band.

A hypothetical UV-Vis absorption data table is provided below.

| Transition | λₘₐₓ (nm) | Solvent |

| π → π | ~270-290 | Ethanol (B145695)/Methanol |

| n → π | ~310-330 | Hexane |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

While a crystal structure for this compound is not available, data from related indazole derivatives can be used to predict its solid-state conformation. mdpi.commdpi.comnih.gov Single crystal X-ray diffraction of analogous compounds reveals that the indazole ring is planar. The but-3-en-2-one (B6265698) side chain would likely adopt a planar s-trans or s-cis conformation to maximize conjugation. The dihedral angle between the plane of the indazole ring and the plane of the butenone side chain would be a key conformational parameter.

Intermolecular interactions such as π-π stacking between the aromatic indazole rings and C-H···O or C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. mdpi.com

A table of predicted crystallographic parameters, based on similar structures, is presented below.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2000 |

| Z | 4 |

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. springernature.comyoutube.comxray.czprofex-xrd.org A PXRD pattern of a microcrystalline powder of this compound would serve as a unique fingerprint for this specific solid-state form. The positions (in terms of 2θ) and intensities of the diffraction peaks are characteristic of the crystal lattice of the compound. This technique is valuable for phase identification, purity assessment, and can be used to determine unit cell parameters. In the absence of a single crystal, it is also possible, though more complex, to solve the crystal structure from high-quality powder diffraction data. xray.cz

Computational and Theoretical Investigations of 4 1h Indazol 1 Yl but 3 En 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. mdpi.comnih.gov For 4-(1H-Indazol-1-yl)but-3-en-2-one, DFT calculations would be crucial in understanding its fundamental chemical and physical properties.

The first step in a computational study would be to determine the most stable three-dimensional structure of this compound. This involves geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This process yields important data such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | N1-N2 | 1.35 |

| N1-C7a | 1.38 | |

| C3=C4 | 1.35 | |

| C4-C5 | 1.48 | |

| C5=O1 | 1.23 | |

| Bond Angle (°) | C7a-N1-N2 | 112.0 |

| N1-N2-C3 | 108.0 | |

| N1-C3a-C7a | 120.0 | |

| Dihedral Angle (°) | C7a-N1-C4-C5 | 180.0 (trans) / 0.0 (cis) |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar chemical structures. Actual values would be determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. csic.es A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For indazole derivatives, the HOMO and LUMO are typically delocalized over the bicyclic ring system and any conjugated side chains. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These energy values are illustrative. The actual values would be calculated using a specific DFT functional and basis set.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is calculated to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely to be attacked by electrophiles. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack or hydrogen bonding. Positive potential would be expected around the hydrogen atoms.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides a powerful tool for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.

To understand how this compound is synthesized or how it participates in chemical reactions, computational chemists would model the reaction pathways. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For instance, the synthesis of this compound could potentially involve the reaction of 1H-indazole with a suitable butenone derivative. Computational studies could model this reaction to determine the most likely mechanism, such as a Michael addition. nih.govmdpi.comchim.it The geometries and energies of the transition states would be calculated to understand the regioselectivity and stereoselectivity of the reaction.

From the calculated energies of the reactants and transition states, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined. The activation enthalpy is the difference in enthalpy between the transition state and the reactants and is related to the height of the energy barrier. The activation entropy reflects the change in disorder in going from the reactants to the transition state.

These thermodynamic parameters are crucial for understanding the kinetics of a reaction. A lower activation enthalpy and a more positive activation entropy lead to a faster reaction rate. For example, in a hypothetical reaction involving this compound, computational analysis could predict these values, offering a deeper understanding of its reactivity.

Table 3: Hypothetical Activation Parameters for a Reaction of this compound

| Parameter | Predicted Value |

| Activation Enthalpy (ΔH‡) (kcal/mol) | 20 |

| Activation Entropy (ΔS‡) (cal/mol·K) | -15 |

Note: These values are for a hypothetical reaction and would be calculated based on the specific reaction being studied.

Molecular Dynamics (MD) Simulations

Currently, there is a lack of specific Molecular Dynamics (MD) simulation studies in the available scientific literature that focus exclusively on this compound. While MD simulations are a powerful tool for investigating the conformational dynamics, solvent interactions, and binding properties of molecules, research has yet to be published that applies this methodology to this particular compound.

Tautomeric Equilibrium Analysis (1H- and 2H-Indazole Forms in the Context of the Compound)

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the proton on the nitrogen atom of the pyrazole (B372694) ring significantly influences the electronic structure, stability, and reactivity of the molecule. In the context of this compound, the attachment of the but-3-en-2-one (B6265698) substituent is at the N1 position, designating it as a 1H-indazole derivative. However, the potential for equilibrium with its 2H-tautomer, 4-(2H-Indazol-2-yl)but-3-en-2-one, is a critical aspect of its chemical nature.

Theoretical and computational studies on the parent indazole molecule and its various derivatives consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net This preference is attributed to the benzenoid character of the fused ring in the 1H form, which is energetically more favorable than the quinoid-like structure of the 2H form. researchgate.net

Computational calculations have quantified this energy difference. For the unsubstituted indazole, the 1H-tautomer is reported to be more stable than the 2H-tautomer by a significant margin. researchgate.netnih.gov

Table 1: Calculated Energy Difference Between 1H- and 2H-Indazole Tautomers

| Computational Method | Energy Difference (kJ·mol⁻¹) Favoring 1H-Tautomer | Reference |

| MP2/cc-pVTZ | 13.6 | researchgate.net |

| MP2/6-31G** | 15.0 | nih.gov |

| B3LYP/6-311G(d,p) | 20.6 | researchgate.net |

| G2 | 20.3 | researchgate.net |

This table presents data for the parent indazole molecule.

The nature and position of substituents on the indazole ring can influence the tautomeric equilibrium. nih.gov While in most cases the 1H-tautomer remains the most stable, certain substituents can decrease the energy gap between the two forms or, in some instances, even favor the 2H-tautomer. researchgate.netnih.gov Factors such as intramolecular hydrogen bonding and solvent effects can also play a crucial role in stabilizing one tautomer over the other. nih.govresearchgate.netmdpi.com For example, in less polar solvents, the 2H-tautomer of certain 3-substituted indazoles can be stabilized by the formation of a strong intramolecular hydrogen bond. nih.govresearchgate.net Conversely, polar solvents can also alter the tautomeric preference. mdpi.com

In the case of this compound, the electron-withdrawing nature of the but-3-en-2-one substituent at the N1 position is expected to influence the electronic properties of the indazole ring. However, without specific computational studies on this molecule, the precise effect on the 1H/2H tautomeric equilibrium remains a subject for future investigation. Nevertheless, based on the established principles for indazole derivatives, the 1H-tautomer, as named, is predicted to be the predominant and more stable form. nih.gov

Chemical Reactivity and Transformation Pathways of 4 1h Indazol 1 Yl but 3 En 2 One

Reactions Involving the α,β-Unsaturated Ketone Moiety

The enone part of the molecule is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This arrangement creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to a range of nucleophilic attacks.

The α,β-unsaturated ketone system in 4-(1H-indazol-1-yl)but-3-en-2-one is a classic Michael acceptor. In the Michael reaction, a nucleophile adds to the β-carbon of the conjugated system in a 1,4-conjugate addition. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This thermodynamically controlled reaction is favored by soft nucleophiles. youtube.com The process begins with the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com The result is the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. wikipedia.org

A wide array of nucleophiles, known as Michael donors, can participate in this reaction. These are typically resonance-stabilized carbanions derived from active methylene (B1212753) compounds. organic-chemistry.org

Table 1: Examples of Potential Michael Donors

| Donor Class | Specific Examples |

|---|---|

| Malonates | Diethyl malonate, Dimethyl malonate |

| Nitroalkanes | Nitromethane, Nitroethane |

| Cyanides | Sodium cyanide, Potassium cyanide |

| Thiolates | Thiophenol, Benzyl mercaptan |

| Amines | Piperidine, Morpholine (Aza-Michael addition) |

The reaction with an enolate as the nucleophile is specifically termed a Michael addition. youtube.com When this reaction is followed by an intramolecular aldol (B89426) condensation, it is known as a Robinson annulation, a powerful method for forming six-membered rings. youtube.com

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The electron-deficient double bond of the α,β-unsaturated ketone in this compound can act as a dipolarophile or a dienophile in these reactions. libretexts.orgwikipedia.org

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org The enone moiety of the target molecule can serve as the dienophile, particularly when the diene is electron-rich. The reaction is highly stereospecific. libretexts.org The reaction conditions, whether thermal or photochemical, can influence the outcome and stereochemistry of the cycloaddition. youtube.com

1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile (the enone) to form a five-membered heterocyclic ring. wikipedia.org This is a valuable method for synthesizing various heterocyclic systems. For example, reaction with a nitrile oxide would yield an isoxazoline. wikipedia.org

[2+2] Cycloadditions: While less common for simple enones under thermal conditions, photochemical [2+2] cycloadditions can occur between the enone and an alkene to form a cyclobutane (B1203170) ring. libretexts.orgyoutube.com

[4+1] Cycloadditions: Isocyanides can undergo a [4+1] cycloaddition with α,β-unsaturated nitro compounds to form various five-membered heterocycles. rsc.org

The carbonyl group of the ketone is electrophilic and can undergo nucleophilic attack. This is often referred to as a 1,2-addition, in contrast to the 1,4-addition seen in Michael reactions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition. masterorganicchemistry.com

Reduction of the Carbonyl Group:

The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tib.eu These reagents deliver a hydride ion to the carbonyl carbon.

Table 2: Common Reducing Agents for Ketones

| Reagent | Typical Solvent | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Milder and more selective than LiAlH₄. |

Reactivity at the Indazole Core

The indazole ring is an aromatic heterocyclic system. nih.gov The 1H-indazole tautomer is generally more stable than the 2H-indazole form. nih.govchemicalbook.com The reactivity of the indazole core can be divided into reactions on the benzene (B151609) ring and reactions at the nitrogen atoms.

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. chemicalbook.com The position of substitution is directed by the pyrazole (B372694) ring. The substitution pattern can be complex, and the specific isomer formed can depend on the reaction conditions. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with NBS has been shown to yield the 5-bromo regioisomer as the major product. nih.gov

The nitrogen atoms of the indazole ring are nucleophilic and can be derivatized through reactions like alkylation and acylation. beilstein-journals.org The presence of a substituent at the N1 position in this compound means that further substitution would likely occur at the N2 position, although this is less common and can be influenced by the nature of the electrophile and reaction conditions. chemicalbook.comacs.org

Studies on the reaction of indazoles with formaldehyde (B43269) have shown that substitution typically occurs at the N1 position to form (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov However, the formation of the N2-substituted isomer is also possible, particularly with certain substitution patterns on the indazole ring. acs.org For example, the reaction of 4-nitro-1H-indazole with formaldehyde in aqueous HCl yields a mixture of the N1 (95%) and N2 (5%) substituted products. acs.orgnih.gov The regioselectivity of N-alkylation is influenced by both the substituents on the indazole ring and the nature of the alkylating agent. beilstein-journals.org

Functionalization at C3 Position of Indazole

The C3 position of the indazole ring within a molecule is a key site for functionalization, often leading to the synthesis of compounds with significant pharmacological potential. mdpi.comchim.it Various methods have been developed to introduce a wide range of substituents at this position, enhancing the structural diversity and biological activity of the resulting molecules. mdpi.comnih.gov

One of the most powerful and widely used methods for C3 functionalization is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of a 3-haloindazole (commonly 3-iodoindazole) with an organoboronic acid. mdpi.comresearchgate.net The reaction is influenced by several factors, including the choice of palladium catalyst, ligands, and the reaction solvent. Ferrocene-based palladium complexes have shown high catalytic activity in these transformations. mdpi.comresearchgate.net The use of ionic liquids as a solvent can facilitate catalyst recycling, addressing both economic and environmental concerns. researchgate.net

Beyond aryl groups, the C3 position can be alkylated through various strategies. Photoredox-mediated Minisci-type reactions using alkyltrifluoroborates offer a mild route to 3-alkylindazoles. chim.it Another approach involves a regioselective zincation at the C3 position of an N1-protected indazole, followed by reaction with an appropriate electrophile. chim.it

Halogenation at the C3 position is a common and crucial transformation, as the resulting 3-haloindazoles are versatile precursors for further functionalization. chim.it Reagents like N-iodosuccinimide (NIS) are effectively used for iodination. chim.it Bromination can also be achieved using elemental bromine. chim.it Furthermore, nitration of the indazole ring can be accomplished, for instance, by using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it

These functionalization strategies at the C3 position are instrumental in the synthesis of a diverse array of indazole derivatives, including those with applications as kinase inhibitors and other therapeutic agents. chim.itnih.gov

Table 1: Examples of C3-Functionalization Reactions of Indazole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Suzuki-Miyaura Coupling | 3-Iodoindazole, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Arylindazole | mdpi.comresearchgate.net |

| Negishi Coupling | C3-Zincated indazole, (Hetero)aryl halide, Pd catalyst | 3-(Hetero)arylindazole | chim.it |

| Minisci-type Alkylation | Alkyltrifluoroborate, Photocatalyst, Oxidant | 3-Alkylindazole | chim.it |

| Halogenation (Iodination) | N-Iodosuccinimide (NIS), Base | 3-Iodoindazole | chim.it |

| Nitration | Fe(NO₃)₃, TEMPO, O₂ | 3-Nitroindazole | chim.it |

Interconversion and Isomerization Pathways

The structural framework of this compound contains an α,β-unsaturated ketone moiety, which can be susceptible to isomerization. While specific studies on the isomerization of this particular compound are not extensively detailed in the provided context, general principles of organic chemistry suggest potential pathways.

One possible isomerization involves the migration of the double bond. Under certain conditions, such as the presence of acid or base, the double bond could potentially shift, leading to the formation of a constitutional isomer. However, the energetic favorability of the conjugated system in this compound makes this type of isomerization less likely under standard conditions.

Another potential transformation is E/Z isomerization around the carbon-carbon double bond. The provided name, this compound, does not specify the stereochemistry of the double bond. It is common for such compounds to exist as a mixture of E and Z isomers, or for one isomer to be thermodynamically more stable. Interconversion between these isomers can often be induced by heat or light.

A related area of isomerization in heterocyclic chemistry involves propargyl/allenyl isomerization. For instance, the reaction of (Z)-2-en-4-yn-1-ols with trichloroacetonitrile (B146778) can proceed through a pathway involving propargyl/allenyl isomerization to form 4-allenyl-oxazolines. nih.gov This highlights that under specific reaction conditions designed to promote such rearrangements, intermediates with allenic or propargylic structures could be involved, leading to isomerized products. nih.gov

Use as a Synthetic Intermediate for Complex Molecules

The versatile structure of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. nih.govbeilstein-journals.org The indazole core is a recognized pharmacophore found in various approved drugs. researchgate.netnih.gov

The α,β-unsaturated ketone functionality is a key reactive site. It can readily participate in Michael addition reactions, where a nucleophile adds to the β-carbon of the double bond. This reaction can be the first step in a sequence to build more elaborate structures. For example, a one-pot synthesis of quinolin-4(1H)-one derivatives utilizes a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This strategy demonstrates how the enone system can be used to construct fused heterocyclic rings.

Furthermore, the indazole ring itself, particularly when functionalized, serves as a cornerstone for building complex molecules. For instance, 3-aminoindazole derivatives can be condensed with other reagents to form fused tricyclic systems, such as pyrimido[1,2-b]indazoles. researchgate.net These fused systems can be further diversified through reactions like Suzuki-Miyaura couplings and nucleophilic aromatic substitutions. researchgate.net

The development of synthetic routes to 2,3-dihydro-1H-indazoles also highlights their role as intermediates for the synthesis of 1H-indazoles, which are often more biologically relevant. semanticscholar.org This underscores the importance of accessing various oxidation states and substitution patterns of the indazole ring system to create a wide range of complex molecules. The synthesis of novel 3-heteroaryl-1-functionalized 1H-indazoles through palladium cross-coupling reactions further illustrates the utility of functionalized indazoles as key intermediates. researchgate.net

Biological and Biomedical Research Applications Focusing on Mechanisms and Interactions

In Vitro Biological Activity Screening

There is no specific information available in the provided search results regarding the in vitro biological activity screening of 4-(1H-Indazol-1-yl)but-3-en-2-one.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Data on the antiproliferative and cytotoxic effects of this compound on cancer cell lines are not present in the available search results. While many indazole derivatives have been evaluated for their anti-cancer properties, specific IC50 values or cytotoxic data for this compound have not been reported. researchgate.netrsc.orgnih.govnih.gov

Enzyme Inhibition Studies (e.g., Kinases, IDO1, α-Amylase, PON1, AChE, MAO B)

Specific studies on the inhibitory effects of this compound against enzymes such as kinases, IDO1, α-Amylase, PON1, AChE, or MAO B could not be found in the provided search results. Research has been conducted on other indazole derivatives, showing inhibition of various enzymes like kinases and IDO1, but data for the specified compound is absent. nih.govresearchgate.netnih.gov

Antimicrobial Efficacy against Pathogenic Strains

There are no reports in the search results detailing the antimicrobial efficacy of this compound against pathogenic strains. While the antimicrobial potential of other indazole-containing compounds has been explored, specific data such as Minimum Inhibitory Concentrations (MIC) for this particular molecule are not available. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

Specific structure-activity relationship (SAR) studies for this compound are not described in the provided search results. SAR studies are common for indazole derivatives to understand how chemical modifications influence their biological activity, but a series of analogs based on this specific compound has not been reported. nih.govrsc.orgmdpi.comdundee.ac.uk

Molecular Modeling and Docking Investigations

No molecular modeling or docking investigations focusing on this compound were found in the search results. Such studies are often used to predict how a ligand might interact with a biological target, but this specific compound does not appear to have been the subject of such an investigation. dundee.ac.uknih.gov

Ligand-Target Protein Interactions

Information regarding the specific ligand-target protein interactions for this compound is not available in the provided search results. While docking studies for other indazole derivatives have identified key interactions with protein targets, this level of detail is absent for the requested compound.

Binding Affinity Predictions

While direct binding affinity data for this compound is not extensively documented in publicly available research, predictions regarding its binding potential can be inferred from studies on analogous indazole derivatives. The indazole ring is a key structural motif in numerous kinase inhibitors, where it often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain. nih.govnih.gov For instance, N-substituted prolinamido indazole derivatives have been identified as potent inhibitors of Rho-associated coiled-coil kinases (ROCKs), with docking studies revealing hydrogen bond interactions between the indazole N and NH groups and methionine residues in the kinase active site. nih.gov

Furthermore, a series of 1H-indazole derivatives have demonstrated potent inhibitory activity against various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Mitogen-Activated Protein Kinase 1 (MAPK1). nih.govnih.govnih.govmdpi.com The binding affinity of these derivatives is often in the nanomolar to micromolar range, highlighting the potential of the indazole scaffold for high-affinity binding. For example, certain 1H-indazole derivatives have shown IC50 values as low as 5.3 nM against Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov The but-3-en-2-one (B6265698) substituent at the N-1 position of this compound can be expected to influence its binding profile, potentially engaging in additional interactions with the target protein and thus modulating its affinity and selectivity.

| Indazole Derivative Class | Target Kinase | Reported IC50 Values |

| 1H-Indazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 5.3 nM nih.gov |

| 1H-Indazole-3-carboxamides | p21-activated kinase 1 (PAK1) | 9.8 nM researchgate.net |

| (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one Derivatives | Polo-like kinase 4 (PLK4) | 0.0024 µM nih.gov |

| 1H-Indazole-based Derivatives | Fibroblast Growth Factor Receptors (FGFR1-3) | 0.8–90 µM nih.gov |

| Indazole-sulfonamide Derivatives | Mitogen-activated protein Kinase 1 (MAPK1) | -7.55 Kcal/mol (Binding Energy) mdpi.com |

Investigation of Cellular Mechanisms (e.g., Apoptosis Induction, Cell Proliferation, Migration, Invasion)

The investigation of indazole derivatives in cancer research has revealed their significant impact on fundamental cellular processes that are hallmarks of cancer.

Apoptosis Induction: Numerous studies have demonstrated the pro-apoptotic activity of indazole derivatives in cancer cells. For example, a series of novel polysubstituted indazoles were found to trigger significant apoptosis in human ovarian (A2780) and lung (A549) cancer cell lines. nih.gov Another study on 1H-indazole-3-amine derivatives showed that a lead compound could induce apoptosis in chronic myeloid leukemia (K562) cells in a concentration-dependent manner, an effect possibly mediated by the inhibition of Bcl2 family members and the p53/MDM2 pathway. researchgate.netmdpi.com Similarly, novel indazole-based compounds have been shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. researchgate.net

Cell Proliferation: The antiproliferative effects of indazole derivatives are well-documented across a wide range of cancer cell lines. For instance, N-phenyl-1H-indazole-1-carboxamides have demonstrated potent growth inhibition, with one compound exhibiting a mean GI50 of 1.90 μM across the NCI-60 cancer cell line panel. nih.gov This compound was found to cause a marked increase of cells in the G0-G1 phase of the cell cycle. nih.gov Other polysubstituted indazoles have shown the ability to block the cell cycle in the S or G2/M phases. nih.gov A specific indazole derivative, compound 2f, inhibited the proliferation and colony formation of breast cancer 4T1 cells with IC50 values ranging from 0.23 to 1.15 μM against various cancer cell lines. rsc.org

| Indazole Derivative | Cancer Cell Line | Antiproliferative Activity (IC50/GI50) |

| Indazole Derivative 2f | Multiple Cancer Cell Lines | 0.23–1.15 µM rsc.org |

| N-phenyl-1H-indazole-1-carboxamide 1c | NCI-60 Panel | 0.041-33.6 µM (Mean GI50 1.90 µM) nih.gov |

| Polysubstituted Indazoles | A2780, A549 | 0.64 to 17 µM nih.gov |

| 1H-indazole-3-amine derivative 6o | K562 | 5.15 µM researchgate.netmdpi.com |

Migration and Invasion: The metastatic cascade, involving cell migration and invasion, is a critical target in cancer therapy. Research has shown that indazole derivatives can effectively inhibit these processes. For example, 1H-indazole-3-carboxamide derivatives have been reported to significantly suppress the migration and invasion of breast cancer (MDA-MB-231) cells. researchgate.net Another study demonstrated that treatment with an indazole derivative disrupted the migration and invasion of 4T1 breast cancer cells. rsc.org The mechanism for this inhibition is often linked to the modulation of proteins involved in cell adhesion and extracellular matrix remodeling. researchgate.net

Applications as Chemical Probes and Privileged Scaffolds

The structural and functional characteristics of the indazole core make it highly suitable for applications as both a chemical probe and a privileged scaffold in drug discovery.

Chemical Probes: A chemical probe is a small molecule used to study biological systems. The indazole scaffold, with its amenability to chemical modification, can be readily functionalized to create such probes. For example, the incorporation of reporter tags, such as fluorescent dyes or radioactive isotopes, onto the indazole core allows for the visualization and tracking of biological targets and pathways. While specific examples for this compound are not detailed, the general principle is well-established for the indazole class.

Privileged Scaffolds: The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The indazole nucleus is widely recognized as such a scaffold. researchgate.netnih.govresearchgate.netdntb.gov.uaresearcher.life Its presence in numerous FDA-approved drugs and clinical candidates for a variety of diseases, including cancer, inflammation, and infectious diseases, attests to its versatility. nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.compnrjournal.com The ability of the indazole ring to engage in various non-covalent interactions, particularly hydrogen bonding, contributes to its promiscuous yet often potent binding capabilities. nih.gov The development of libraries of compounds based on the this compound scaffold could, therefore, lead to the discovery of novel modulators of a wide range of biological processes.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Gaps

A comprehensive review of scientific databases indicates that the current research landscape for 4-(1H-Indazol-1-yl)but-3-en-2-one is essentially a blank slate. There are no specific studies detailing its synthesis, biological activity, or mechanism of action. This represents a significant gap in the medicinal chemistry literature, especially considering the proven therapeutic potential of both the indazole nucleus and the α,β-unsaturated ketone functionality. researchgate.netnih.gov The primary research gap is, therefore, the complete lack of foundational data for this compound.

Emerging Synthetic Challenges and Opportunities for Functionalization

The synthesis of this compound would likely involve the N-alkylation of 1H-indazole with a suitable four-carbon electrophile containing a latent or protected ketone. A potential challenge lies in controlling the regioselectivity of the alkylation to favor the N1 position over the N2 position of the indazole ring, a common issue in indazole chemistry. nih.gov

Opportunities for functionalization are vast. Modifications could be introduced on the indazole ring at various positions (e.g., 3, 4, 5, 6, or 7) with different substituents (e.g., halogens, alkyl, aryl, or nitro groups) to modulate electronic and steric properties. The butenone side chain also offers avenues for modification, such as altering the methyl group or the double bond, to fine-tune reactivity and pharmacokinetic properties.

Advanced Mechanistic Studies and Computational Insights

Future mechanistic studies would be crucial to understanding the mode of action of this compound. A key area of investigation would be the reactivity of the α,β-unsaturated ketone moiety as a potential Michael acceptor, which could allow for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. copernicus.org

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the molecule's electronic structure, reactivity, and preferred conformations. nih.gov Molecular docking simulations could predict potential biological targets and guide the design of more potent and selective derivatives.

Exploration of Novel Biological Targets and Research Tools

Given the diverse biological activities of indazole derivatives, this compound could be screened against a wide range of biological targets. nih.gov These could include protein kinases, which are often implicated in cancer, as well as enzymes involved in inflammatory pathways. nih.gov The compound and its derivatives could also be developed as chemical probes to investigate biological pathways, leveraging the reactive nature of the butenone moiety for target identification and validation.

Design Principles for Next-Generation Indazole-Butenone Derivatives

The design of next-generation derivatives of this compound should be guided by a structure-activity relationship (SAR) approach. Key design principles would include:

Systematic modification of the indazole ring: To explore the impact of substituents on potency and selectivity.

Modulation of the butenone linker: To optimize reactivity and metabolic stability.

Introduction of chiral centers: To investigate stereospecific interactions with biological targets.

Hybridization with other pharmacophores: To create multi-target ligands with novel mechanisms of action.

By systematically applying these design principles, it may be possible to develop novel indazole-butenone derivatives with significant therapeutic potential.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-(1H-Indazol-1-yl)but-3-en-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling indazole derivatives with α,β-unsaturated ketones. Key steps include:

- Cross-coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to ensure regioselectivity.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product from by-products .

- Yield optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for indazole to enone) are critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Indazole protons: δ 7.2–8.1 ppm (aromatic multiplet).

- α,β-unsaturated ketone: δ 6.5–7.0 ppm (vinyl proton) and δ 2.1–2.5 ppm (methyl group adjacent to carbonyl).

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

- Mass spectrometry : Confirm molecular ion peak [M+H]⁺ matching the molecular formula (C₁₁H₁₀N₂O).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials to prevent photodegradation of the α,β-unsaturated ketone moiety.

- Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles.

- Solvent compatibility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated using kinetic studies?

- Methodological Answer :

- Rate determination : Monitor reaction progress via HPLC at 254 nm. Pseudo-first-order kinetics can confirm the rate-limiting step (e.g., oxidative addition in Pd-catalyzed coupling).

- Isotope labeling : Use deuterated solvents (e.g., DMF-d₇) to identify proton transfer steps in cyclization reactions .

- Computational modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to map transition states and activation energies .

Q. What strategies address low yield in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Test ligands (e.g., XPhos, SPhos) to enhance Pd catalyst efficiency.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.

- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 24 hr conventional) and improve yield by 15–20% .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or EGFR). Focus on hydrogen bonding with indazole N-H and hydrophobic interactions with the enone group.

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on indazole) with IC₅₀ values in enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and normalize to positive controls (e.g., doxorubicin).

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .

Q. What structural modifications enhance the selectivity of this compound for kinase inhibition?

- Methodological Answer :

- Positional isomerism : Replace the indazole N-1 with N-2 to alter hydrogen-bonding patterns.

- Substituent effects : Introduce methyl groups at the 4-position of indazole to improve hydrophobic interactions with kinase ATP-binding pockets.

- Hybrid analogs : Attach triazole or pyrrolidine moieties (via click chemistry) to modulate steric bulk and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.